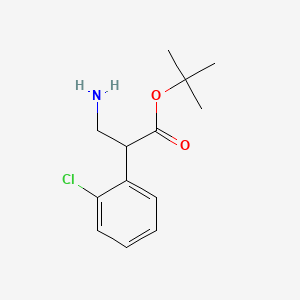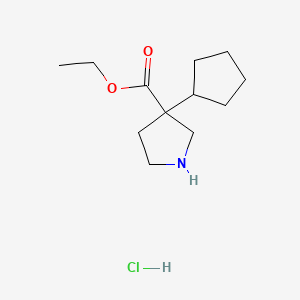
2-Fluoro-4-(trifluoromethyl)mandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H6F4O3 It is a derivative of mandelic acid, where the aromatic ring is substituted with both a fluorine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bismuth-catalyzed oxidation of 4-(trifluoromethyl)mandelic acid . This reaction involves the use of bismuth catalysts under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for 2-Fluoro-4-(trifluoromethyl)mandelic acid are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using bismuth catalysts.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions due to the presence of fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Bismuth catalysts are commonly used for the oxidation of 4-(trifluoromethyl)mandelic acid.
Substitution: Reagents such as halogens, acids, and bases can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)mandelic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)mandelic acid involves its interaction with various molecular targets. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)mandelic acid: Similar structure but lacks the fluorine atom on the aromatic ring.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
2-(Trifluoromethyl)phenylacetic acid: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
2-Fluoro-4-(trifluoromethyl)mandelic acid is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.
Properties
Molecular Formula |
C9H6F4O3 |
|---|---|
Molecular Weight |
238.14 g/mol |
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-6-3-4(9(11,12)13)1-2-5(6)7(14)8(15)16/h1-3,7,14H,(H,15,16) |
InChI Key |
NMEMRGUFNQDFIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)

